

# Synthesis of 1-Methyl-2-quinolone Analogs: Application Notes and Protocols

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## Compound of Interest

Compound Name: 1-Methyl-2-quinolone

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This document provides detailed protocols for the synthesis of various **1-Methyl-2-quinolone** analogs, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The protocols outlined below cover several synthetic strategies, including the functionalization of the quinolone core and the construction of the heterocyclic system. Additionally, a protocol for evaluating the biological activity of these analogs as potential inhibitors of the Hedgehog signaling pathway is provided.

## Synthetic Protocols

Several synthetic routes can be employed to generate a library of **1-Methyl-2-quinolone** analogs. Below are detailed protocols for key synthetic transformations.

### Protocol 1: Synthesis of 4-Hydroxy-1-methyl-2-quinolone

This protocol describes the synthesis of 4-Hydroxy-**1-methyl-2-quinolone**, a common precursor for further derivatization.

Experimental Protocol:

- Dissolve N-methylantranilic acid (5.0 g, 33.1 mmol) in a 1:1 (v/v) mixture of acetic anhydride and acetic acid (80 mL).

- Reflux the reaction mixture for 3 hours.
- Cool the mixture to room temperature and then slowly pour it into 100 mL of ice-water with stirring.
- Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with saturated brine (1 x 50 mL).
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a solid.
- To the resulting solid, add ethanol (20 mL) and stir for 10 minutes.
- Remove the ethanol under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-Hydroxy-**1-methyl-2-quinolone**.<sup>[1]</sup>

## Protocol 2: Synthesis of 1-Methyl-2-alkenyl-4(1H)-quinolones

This protocol outlines a general procedure for the synthesis of 1-methyl-2-alkenyl-4(1H)-quinolones, which have shown promising antimycobacterial activity.<sup>[2]</sup>

### Experimental Protocol:

This synthesis involves a multi-step sequence starting from the appropriate  $\omega$ -bromoalkanoic acid.

- Step 1: Synthesis of Triphenylphosphonium Bromide Salts:
  - Reflux a solution of the appropriate  $\omega$ -bromoalkanoic acid (1 equivalent) and triphenylphosphine (1 equivalent) in toluene for 48 hours.
  - Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.

- Wash the solid with diethyl ether and dry to obtain the corresponding triphenylphosphonium bromide salt.
- Step 2: Wittig Reaction to form Unsaturated Carboxylic Acids:
  - To a suspension of the triphenylphosphonium bromide salt (1 equivalent) in anhydrous THF, slowly add a 40% solution of sodium hexamethyldisilazide (NaHMDS) in THF (2 equivalents) at room temperature under an inert atmosphere (e.g., argon).
  - Stir the resulting ylide solution for 2 hours at room temperature.
  - Add a solution of the desired aldehyde (1 equivalent) in THF dropwise to the ylide solution.
  - Stir the reaction mixture for an additional 3 hours.
  - Quench the reaction by pouring it into water.
  - Concentrate the mixture under reduced pressure and extract with diethyl ether (3 x 50 mL).
  - Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
  - Concentrate the organic layer and purify the residue by column chromatography to obtain the unsaturated carboxylic acid.[\[2\]](#)
- Step 3: Synthesis of 1-Methyl-2-alkenyl-4(1H)-quinolones:
  - Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.2 equivalents) to a solution of diisopropylamine (2.2 equivalents) in anhydrous THF at -78 °C under an inert atmosphere.
  - To this LDA solution, add a solution of N-methylaniline (1 equivalent) in THF dropwise at -78 °C.
  - Stir the mixture for 30 minutes at -78 °C.

- Add a solution of the unsaturated carboxylic acid from Step 2 (1 equivalent) in THF dropwise to the reaction mixture at -78 °C.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Quench the reaction with saturated aqueous ammonium chloride solution.
- Extract the mixture with ethyl acetate (3 x 50 mL).
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the organic layer and purify the residue by column chromatography to yield the desired 1-methyl-2-alkenyl-4(1H)-quinolone.

## Protocol 3: Ugi-Knoevenagel Three-Component Synthesis of Quinolone-2-(1H)-ones

This multi-component reaction provides a convergent and efficient route to highly substituted quinolone-2-(1H)-ones.

### Experimental Protocol:

- To a solution of an o-acylaniline (1 equivalent) in methanol, add an aldehyde (1 equivalent) and an isocyanide (1 equivalent).
- Stir the mixture at room temperature for 24-48 hours.
- Upon completion of the Ugi reaction, add a malonic acid derivative (e.g., malononitrile or ethyl cyanoacetate) (1.2 equivalents) and a catalytic amount of a base (e.g., piperidine or triethylamine).
- Heat the reaction mixture to reflux and monitor the progress by TLC.
- After completion, cool the reaction to room temperature and concentrate under reduced pressure.

- Purify the residue by column chromatography to obtain the desired quinolone-2-(1H)-one derivative.

## Quantitative Data Summary

The following tables summarize representative quantitative data for synthesized **1-Methyl-2-quinolone** analogs.

Table 1: Synthesis of 4-Hydroxy-**1-methyl-2-quinolone** Analogs[3][4]

Compound	Starting Materials	Reaction Conditions	Yield (%)	Melting Point (°C)	Spectroscopic Data Highlights
4-Hydroxy-1-methyl-2-quinolone	N-methylantranilic acid, Acetic anhydride/Acetic acid	Reflux, 3h	64	269-271	<sup>1</sup> H NMR and <sup>13</sup> C NMR consistent with structure.
1-Benzyl-4-hydroxy-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione	3-((Benzylamino)methylene)-5,5-dimethylcyclohexane-1,2-dione, Diethyl malonate	BiCl <sub>3</sub> (20 mol%), Microwave, 10 min	69	168-170	<sup>1</sup> H NMR (CDCl <sub>3</sub> ): δ 12.65 (s, 1H, OH), 7.36-7.13 (m, 5H, Ar-H), 5.68 (s, 1H, CH), 5.37 (s, 2H, N-CH <sub>2</sub> ), 2.84 (s, 2H), 2.48 (s, 2H), 0.92 (s, 6H).
4-Hydroxy-1-(4-methylphenyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione	3-((p-Tolylamino)methylene)cyclohexane-1,2-dione, Diethyl malonate	BiCl <sub>3</sub> (20 mol%), Microwave, 8 min	71	188-190	<sup>1</sup> H NMR (CDCl <sub>3</sub> ): δ 12.43 (s, 1H, OH), 7.32 (d, 2H), 7.05 (d, 2H), 5.87 (s, 1H, CH), 2.57 (t, 2H), 2.47 (t, 2H), 2.42 (s, 3H), 2.03-1.97 (m, 2H).

Table 2: Synthesis of 1-Methyl-2-alkenyl-4(1H)-quinolone Analogs with Antimycobacterial Activity[2]

Compound	Structure (Alkenyl Chain)	MIC (µg/mL) vs. M. fortuitum	MIC (µg/mL) vs. M. smegmatis	MIC (µg/mL) vs. M. phlei
8a	(Z)-Undec-4-enyl	1.0	2.0	1.0
8b	(Z)-Dodec-4-enyl	1.0	2.0	1.0
8c	(Z)-Tridec-4-enyl	1.0	1.0	1.0
8d	(Z)-Tetradec-4-enyl	2.0	4.0	2.0
Evocarpine	(Z)-Tridec-4-enyl (Natural Product)	4.0	8.0	4.0

Table 3: Characterization Data for Selected 2-Quinolone-L-alaninate-1,2,3-triazoles[5]

Compound	Yield (%)	Melting Point (°C)	<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> ) δ (ppm)	Mass Spec (ESI-TOF-MS) m/z
2a	80	178-180	8.00 (dd, 1H), 7.66 (td, 1H), 7.52 (dd, 1H), 7.33 (td, 1H), 7.88 (d, 1H, NH), 6.82 (s, 1H), 5.07 (dd, 1H), 4.96 (dd, 1H), 4.84 (qd, 1H), 3.84 (s, 3H), 2.23 (t, 1H), 1.60 (d, 3H).	[M+Na] <sup>+</sup> found 335.0998
3a2	80	168-170	7.92 (dt, 1H), 7.86 (d, 1H), 7.60 (td, 1H), 7.48 (s, 1H), 7.36–7.21 (m, 6H), 7.11 (d, 1H, NH), 6.76 (s, 1H), 5.57–5.28 (m, 4H), 4.85 (qd, 1H), 3.78 (s, 3H), 2.19 (s, 3H), 1.56 (d, 3H).	

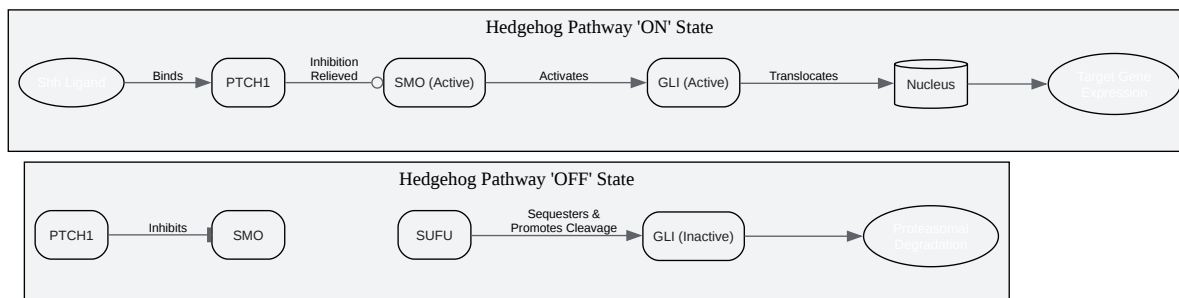
## Signaling Pathways and Biological Evaluation

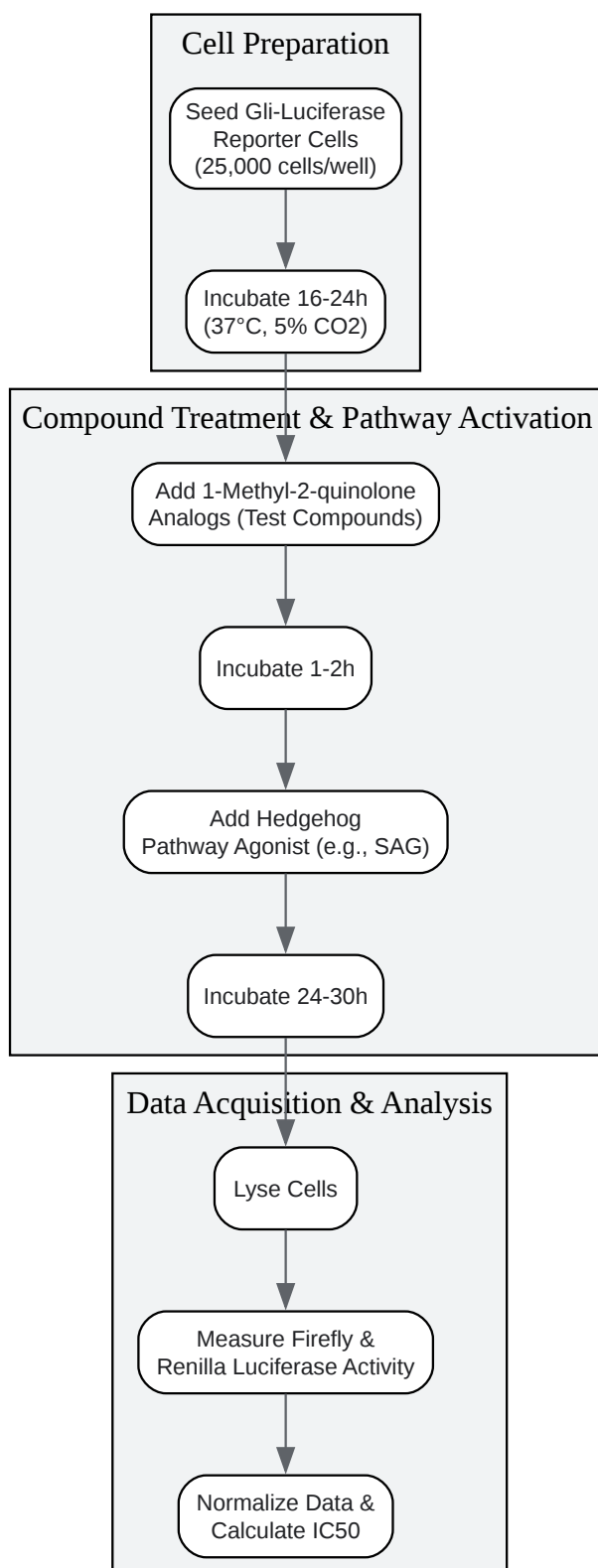
**1-Methyl-2-quinolone** analogs have been investigated for their potential to modulate various signaling pathways. One notable target is the Hedgehog signaling pathway, which is aberrantly activated in several cancers.

### Hedgehog Signaling Pathway



The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. In the "OFF" state, the receptor Patched (PTCH1) inhibits the G protein-coupled receptor-like protein Smoothened (SMO). Binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to PTCH1 relieves this inhibition, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, GLI3). Activated GLI proteins translocate to the nucleus and induce the transcription of Hh target genes, promoting cell proliferation and survival.[6][7]





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